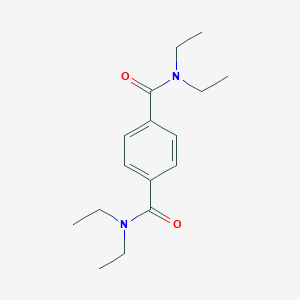![molecular formula C16H26O14S2 B098437 [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate CAS No. 15410-48-7](/img/structure/B98437.png)
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple acetoxy and methylsulfonyloxy groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection of hydroxyl groups: The hydroxyl groups in the starting material are protected using acetylation to form acetoxy groups.
Introduction of methylsulfonyloxy groups: The protected intermediate is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyloxy groups.
Final acetylation: The final step involves acetylation to ensure all hydroxyl groups are converted to acetoxy groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The methylsulfonyloxy groups can be substituted by nucleophiles, leading to the formation of new compounds.
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Methanesulfonyl chloride: Used for introducing methylsulfonyloxy groups.
Acetic anhydride: Used for acetylation reactions.
Bases (e.g., pyridine): Used to facilitate substitution reactions.
Acids or bases: Used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetoxy groups yields the corresponding hydroxyl derivatives.
科学研究应用
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate involves its interaction with specific molecular targets and pathways. The acetoxy and methylsulfonyloxy groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biological effects, depending on the context and application.
相似化合物的比较
Similar Compounds
- [(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate]
- [(2R,3R,4R,5R)-2-(benzoyloxymethyl)-5-(5-methyl-2-oxopyridin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate]
Uniqueness
[(2R,3R,4R,5R)-3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate is unique due to its specific combination of acetoxy and methylsulfonyloxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous.
属性
CAS 编号 |
15410-48-7 |
|---|---|
分子式 |
C16H26O14S2 |
分子量 |
506.5 g/mol |
IUPAC 名称 |
[3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate |
InChI |
InChI=1S/C16H26O14S2/c1-9(17)27-13(7-25-31(5,21)22)15(29-11(3)19)16(30-12(4)20)14(28-10(2)18)8-26-32(6,23)24/h13-16H,7-8H2,1-6H3 |
InChI 键 |
APQICAKGPZGHER-UHFFFAOYSA-N |
手性 SMILES |
CC(=O)O[C@H](COS(=O)(=O)C)[C@H]([C@@H]([C@@H](COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| 15410-54-5 | |
同义词 |
1-O,6-O-Bis(methylsulfonyl)-D-mannitol 2,3,4,5-tetraacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


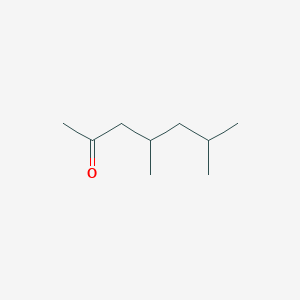
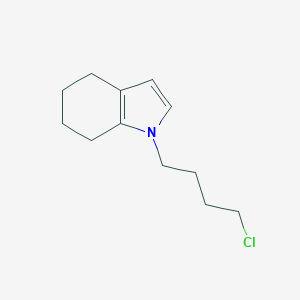
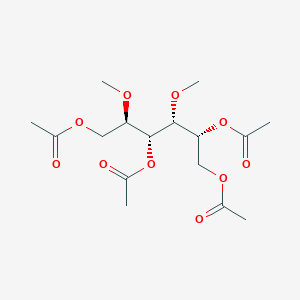
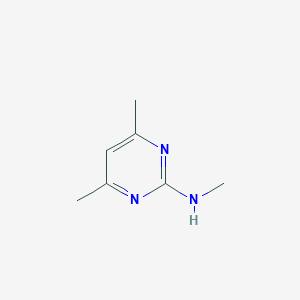
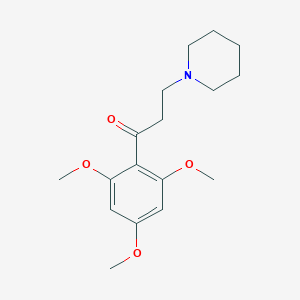
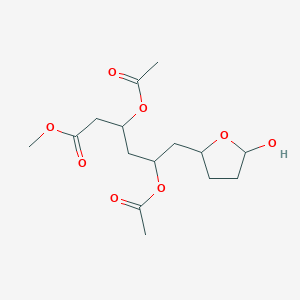
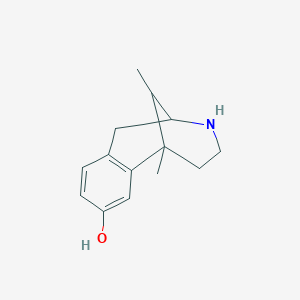

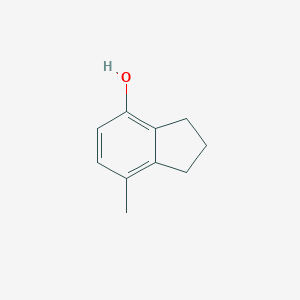
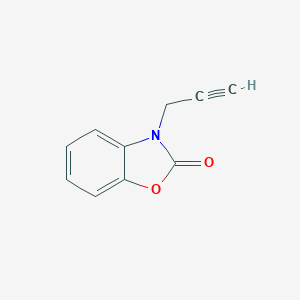
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)
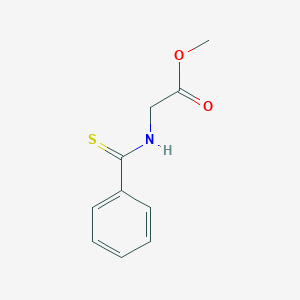
![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)
